molecular formula C14H15FN2 B12640264 5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B12640264
M. Wt: 230.28 g/mol
InChI Key: UFWVRJAGWKYWSV-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole class of compounds. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom, a methyl group, and a tetrahydropyridinyl group attached to the indole core.

Preparation Methods

The synthesis of 5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Tetrahydropyridinyl Group: This can be done through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrahydropyridinyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the indole core play crucial roles in its binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be compared with other indole derivatives, such as:

    5-fluoro-1-methylindole: Lacks the tetrahydropyridinyl group, resulting in different biological activities.

    1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.

    5-chloro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: The chlorine atom can lead to different electronic and steric effects compared to the fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

IUPAC Name

5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole

InChI

InChI=1S/C14H15FN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-4,8-9,16H,5-7H2,1H3

InChI Key

UFWVRJAGWKYWSV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)C3=CCNCC3

Origin of Product

United States

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